5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of various functional groups, including chloro, isopropylanilino, oxo, phenylethyl, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the isopropylanilino group: This step involves the nucleophilic substitution reaction between aniline derivatives and the pyrazole intermediate.
Formation of the oxo-phenylethyl group: This can be achieved through acylation reactions using acyl chlorides or anhydrides.
Carboxamide formation: The final step involves the reaction of the intermediate with an appropriate amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Hydrolysis: Acidic hydrolysis using HCl or H2SO4, basic hydrolysis using NaOH or KOH.
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Biology: The compound can be used as a tool to study biological pathways and molecular interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(4-methylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 5-chloro-N-[2-(4-ethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 5-chloro-N-[2-(4-tert-butylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. The presence of the isopropylanilino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-14(2)16-10-12-18(13-11-16)25-23(30)20(17-8-6-5-7-9-17)26-22(29)19-15(3)27-28(4)21(19)24/h5-14,20H,1-4H3,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOIBUVRKWVBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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